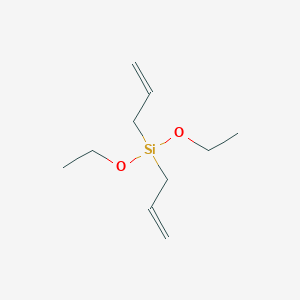
(R)-3-aminotetrahydrofuran-3-carboxylic acid
Descripción general
Descripción
“®-3-aminotetrahydrofuran-3-carboxylic acid” is likely an organic compound that contains an amino group (-NH2) and a carboxylic acid group (-COOH). The “R” denotes the configuration of the chiral center in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would include a tetrahydrofuran ring (a five-membered ring containing four carbon atoms and one oxygen atom), an amino group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to the same carbon .Chemical Reactions Analysis
The compound contains functional groups (amino and carboxylic acid) that are known to participate in various chemical reactions. The amino group can act as a base or nucleophile, and the carboxylic acid group can act as an acid or electrophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups would likely make this compound soluble in water .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- Synthesis of Stereosiomers : Asymmetric synthesis techniques have been successfully applied to synthesize cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid. These methods achieved high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) in the final product, showcasing the potential for precise stereoisomer production (Bunnage et al., 2004).
Biological Activity
- Aminophosphonic Acids : The biological activity of R-aminophosphonic acids, analogues of amino acids where the carboxylic group is replaced by a phosphonic acid, has been extensively studied. These compounds, which share structural similarities with (R)-3-aminotetrahydrofuran-3-carboxylic acid, have been found to have broad applications in medicine and agrochemistry, particularly in enzyme inhibition (Mucha et al., 2011).
DNA/RNA Binding
- Binding to Genetic Material : A C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid was synthesized for use in peptide nucleic acid (PNA) structures. This PNA exhibited excellent DNA binding affinity and high specificity, showing preference for DNA over RNA and binding in an antiparallel orientation (Sriwarom et al., 2015).
Peptidomimetics
- Dipeptide Isoster Synthesis : A new δ-sugar amino acid, (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid, was synthesized and identified as an isoster of the dipeptide glycine-alanine. It's anticipated to be useful in creating new peptidomimetics with conformationally restricted structures due to the presence of the tetrahydrofurane ring (Defant et al., 2011).
Synthesis Techniques
- Synthetic Technology Advancements : Improved methods for synthesizing (R)-3-aminotetrahydrofuran were reported, demonstrating more economical and effective processes compared to previous methods. This showcases the ongoing evolution in the synthesis of such compounds (Yang Jianping, 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3R)-3-aminooxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@]1(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434421 | |
| Record name | (3R)-3-aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315053-78-1 | |
| Record name | (3R)-3-aminooxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)



![(2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine](/img/structure/B3046797.png)





![tert-butyl 4-{[(2S)-pyrrolidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B3046809.png)